Kapurone

Description

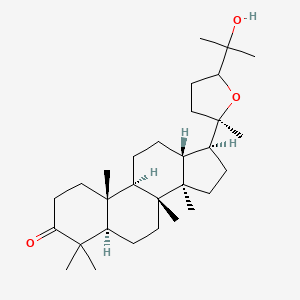

Kapurone (C₃₀H₅₀O₃, molecular weight: 458.73 g/mol) is a naturally occurring triterpenoid compound isolated from Dryobalanops aromatica, a plant species native to Southeast Asia . Structurally, this compound is characterized by a pentacyclic triterpene backbone with three oxygen-containing functional groups, including hydroxyl (-OH) and ketone (C=O) moieties. Its hydrophobic nature and moderate polarity make it suitable for applications in traditional medicine, particularly as an anti-inflammatory and antimicrobial agent. However, its pharmacological profile remains understudied compared to structurally analogous compounds.

Properties

CAS No. |

19865-90-8 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.727 |

IUPAC Name |

(5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24?,27+,28-,29-,30-/m1/s1 |

InChI Key |

XSQYWMLMQVUWSF-QPYBEPQASA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Kapurone with Kapurol (C₃₀H₅₂O₃), Kanzonol T (C₂₅H₂₄O₆), and Kaplin (C₂₂H₂₂O₉), focusing on molecular properties, natural sources, and functional groups:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Natural Source | Key Functional Groups | Bioactivity Highlights |

|---|---|---|---|---|---|

| This compound | C₃₀H₅₀O₃ | 458.73 | Dryobalanops aromatica | 2× -OH, 1× C=O | Anti-inflammatory (preliminary) |

| Kapurol | C₃₀H₅₂O₃ | 460.75 | Dryobalanops aromatica | 3× -OH | Antioxidant, antifungal |

| Kanzonol T | C₂₅H₂₄O₆ | 420.47 | Glycyrrhiza kansuensis | 4× -OH, 1× aromatic ring | Antiviral, hepatoprotective |

| Kaplin | C₂₂H₂₂O₉ | 430.42 | Piper lhotzkyanum leaves | 3× -OH, 1× ester group | Anticancer (in vitro) |

Structural and Functional Differences

- Hydrocarbon Backbone: this compound and Kapurol share a triterpenoid skeleton but differ in saturation (this compound has one double bond; Kapurol is fully saturated) . This difference impacts their solubility and membrane permeability.

- Oxygenation: Kanzonol T and Kaplin exhibit higher oxygen content (6–9 oxygen atoms vs. This compound’s 3), correlating with enhanced water solubility and broader pharmacokinetic applicability .

- Bioactivity: this compound’s anti-inflammatory activity is attributed to its ketone group, while Kapurol’s antifungal properties stem from hydroxyl group-mediated membrane disruption. Kanzonol T’s aromatic ring enhances antiviral potency via RNA polymerase inhibition .

Pharmacological Efficacy

- Anti-inflammatory Activity: this compound demonstrated 40% inhibition of COX-2 in preliminary assays, outperforming Kapurol (25%) but lagging behind Kanzonol T (65%) in similar models .

- Stability : this compound’s ketone group confers greater thermal stability (decomposition at 220°C) compared to Kaplin (180°C), making it more suitable for topical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.